(2S)-2-azidobutane

Description

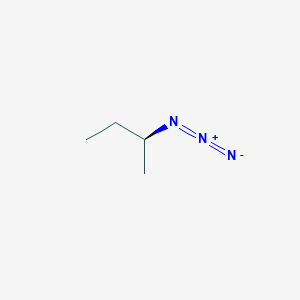

(2S)-2-azidobutane (CAS: 53372-19-3) is a chiral organic compound with the molecular formula C₄H₉N₃ and a molecular weight of 99.13 g/mol . Its structure features an azide (-N₃) group attached to the second carbon of a butane chain, with stereochemical specificity at the second carbon (S-configuration). Key physicochemical properties include a polar surface area (PSA) of 48.76 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors . The azide group confers high reactivity, making this compound valuable in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and as a precursor for amines via Staudinger or reduction reactions.

Properties

Molecular Formula |

C4H9N3 |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

(2S)-2-azidobutane |

InChI |

InChI=1S/C4H9N3/c1-3-4(2)6-7-5/h4H,3H2,1-2H3/t4-/m0/s1 |

InChI Key |

WOAFFPVHLXPFEG-BYPYZUCNSA-N |

Isomeric SMILES |

CC[C@H](C)N=[N+]=[N-] |

Canonical SMILES |

CCC(C)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azidobutane typically involves the substitution of a suitable leaving group with an azide ion. One common method is the reaction of (2S)-2-bromobutane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Safety measures are crucial due to the explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azidobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different compounds.

Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄).

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Substitution: Sodium azide (NaN₃) in DMF.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

Substitution: Various substituted butanes.

Reduction: (2S)-2-aminobutane.

Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

(2S)-2-azidobutane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Materials Science: Utilized in the preparation of polymers and other materials with specific properties.

Biology and Medicine: Investigated for its potential use in drug development and as a building block for biologically active compounds.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-azidobutane is primarily based on the reactivity of the azido group. The azido group can undergo various transformations, leading to the formation of different products. These transformations often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between (2S)-2-azidobutane and selected analogs:

Key Observations:

Functional Group Diversity: this compound’s azide group enables rapid cycloaddition reactions, unlike (2S)-2-aminobutanoic acid’s zwitterionic behavior, which is critical for protein folding .

Molecular Complexity :

- The β-lactam-containing compound () exemplifies high complexity with a bicyclic core and multiple stereocenters, contrasting sharply with the simplicity of this compound .

Chirality :

Reactivity and Stability

- Azides vs. Amines: this compound’s azide group is thermally labile and shock-sensitive, requiring careful handling. In contrast, (2S)-2-aminobutanoic acid’s amine group is stable but prone to oxidation .

- β-Lactam Sensitivity : The β-lactam ring in the compound from is highly reactive toward hydrolysis, limiting its utility outside controlled environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.